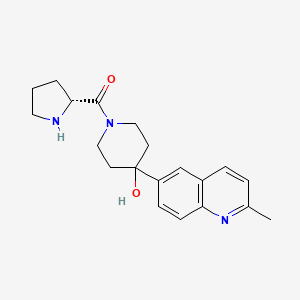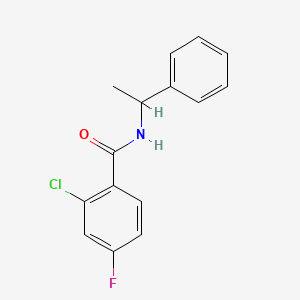
2-(1-azepanyl)-1-phenylethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-azepanyl)-1-phenylethanone hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-1-phenylethanone hydrochloride is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it binds to and activates dopamine receptors in the brain, leading to an increase in dopamine activity. This increased dopamine activity has been linked to various physiological effects, including increased motor activity and improved cognitive function.
Biochemical and Physiological Effects:
2-(1-azepanyl)-1-phenylethanone hydrochloride has been shown to have various biochemical and physiological effects. These effects include increased dopamine release, improved motor function, and enhanced cognitive performance. Additionally, this compound has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-azepanyl)-1-phenylethanone hydrochloride in lab experiments is its ability to selectively activate dopamine receptors. This allows researchers to study the specific effects of dopamine activity in the brain. However, there are also some limitations to using this compound, such as its potential toxicity and the need for specialized equipment to handle it safely.
Future Directions
There are several potential future directions for the study of 2-(1-azepanyl)-1-phenylethanone hydrochloride. One area of interest is in the development of new treatments for neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, this compound could be used as a tool to study the role of dopamine receptors in various physiological processes, such as learning and memory. Finally, further research could be done to explore the potential side effects and toxicity of this compound, as well as to develop safer methods for handling it in the lab.
Conclusion:
In conclusion, 2-(1-azepanyl)-1-phenylethanone hydrochloride is a unique chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, and has been used as a tool to study the role of dopamine receptors in the brain. While there are limitations to using this compound, there are also many potential future directions for its study, including the development of new treatments for neurological disorders and the exploration of its potential side effects and toxicity.
Synthesis Methods
The synthesis of 2-(1-azepanyl)-1-phenylethanone hydrochloride involves the reaction of 1-phenylethanone with 1-azepanamine in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization to obtain the final product. This method has been widely used in the scientific community and has been proven to be an effective way to synthesize this compound.
Scientific Research Applications
2-(1-azepanyl)-1-phenylethanone hydrochloride has been extensively studied for its potential applications in scientific research. One of the most notable applications is in the field of neuroscience, where it has been used as a tool to study the role of dopamine receptors in the brain. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
2-(azepan-1-yl)-1-phenylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c16-14(13-8-4-3-5-9-13)12-15-10-6-1-2-7-11-15;/h3-5,8-9H,1-2,6-7,10-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWNDGXIWASWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glycinate](/img/structure/B5402728.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(5-propyl-2-furyl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5402742.png)

![1'-[(5-methylpyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402762.png)
![1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5402769.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5402777.png)

![3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B5402802.png)
![N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5402803.png)
![2-[2-(4-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5402807.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5402813.png)
![N'-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5402817.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5402821.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5402824.png)